2-methyl-4-propyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C16H16N4OS2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-methyl-4-propyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H16N4OS2/c1-3-6-12-14(23-10(2)18-12)15(21)20-16-19-13(9-22-16)11-7-4-5-8-17-11/h4-5,7-9H,3,6H2,1-2H3,(H,19,20,21) |
InChI Key |
BSONQPHKJKWHRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)C)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thiazole-5-Carboxylic Acid Intermediate
The thiazole ring is constructed via the Hantzsch thiazole synthesis, reacting α-bromo ketones with thioureas. For example, 2-methyl-4-propylthiazole-5-carboxylic acid is synthesized by condensing ethyl 2-bromo-3-oxopentanoate with thioacetamide under refluxing ethanol. The ester intermediate is hydrolyzed using 10% NaOH to yield the carboxylic acid.
Key reaction conditions :
Preparation of 4-(Pyridin-2-Yl)Thiazol-2-Amine
This intermediate is synthesized by cyclizing 2-aminopyridine with α-bromoacetophenone derivatives. For instance, 2-aminopyridine reacts with 2-bromo-1-(pyridin-2-yl)ethan-1-one in dimethylformamide (DMF) at 60°C, yielding the thiazol-2-amine derivative.
Optimization note :
Peptide Coupling Reaction
The final step involves coupling the thiazole-5-carboxylic acid with 4-(pyridin-2-yl)thiazol-2-amine using carbodiimide-based reagents. Early attempts with -dicyclohexylcarbodiimide (DCC) resulted in poor yields (≤50%) due to steric hindrance from bulky substituents. Switching to 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improved yields to 76–84%.
Critical parameters :
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature: 0°C to room temperature
-
Additive: 4-dimethylaminopyridine (DMAP)
Purification and Isolation Strategies
Challenges in Purification
The presence of unreacted starting materials (e.g., thioureas, α-bromo ketones) and byproducts (e.g., dicyclohexylurea) complicates purification. Silica gel chromatography is ineffective due to the polar nature of intermediates.
Optimized Techniques
-
Recrystallization : Using ethanol/water (4:1) achieves >95% purity for the final carboxamide.
-
Countercurrent chromatography : Employed for intermediates, with hexane/ethyl acetate (7:3) yielding 89% recovery.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Scalability and Industrial Feasibility
Kilogram-Scale Synthesis
A pilot study demonstrated scalability using:
-
Continuous flow reactors : Reduced reaction time by 40% (8 hours vs. 12 hours batch).
Table 1: Comparative Analysis of Batch vs. Flow Synthesis
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Yield | 76% | 82% |
| Purity | 95% | 98% |
| Energy Consumption | 120 kWh/kg | 85 kWh/kg |
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield 2-methyl-4-propylthiazole-5-carboxylic acid and 4-(pyridin-2-yl)thiazol-2-amine.
| Condition | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, 80°C) | 6M HCl | Carboxylic acid + 4-(pyridin-2-yl)thiazol-2-amine | 72% | |
| Basic (NaOH, reflux) | 4M NaOH | Carboxylate salt + 4-(pyridin-2-yl)thiazol-2-amine | 68% |
-
Mechanistic Insight : Protonation of the carbonyl oxygen in acidic conditions or hydroxide attack in basic media facilitates cleavage of the amide bond.
-
Analytical Validation : Products confirmed via -NMR (δ 12.3 ppm for –COOH) and LC-MS.
Thiazole Ring Functionalization
The thiazole ring participates in electrophilic substitution and alkylation reactions.
Electrophilic Acylation
The 5-position of the thiazole undergoes Friedel-Crafts acylation using acetyl chloride and AlCl₃:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Friedel-Crafts acylation | AcCl, AlCl₃, CH₂Cl₂, 0°C | 5-Acetyl derivative | 85% |
-
Key Observation : Acetylation enhances solubility in non-polar solvents due to increased lipophilicity .
Alkylation
The methyl group at the 2-position undergoes LDA-mediated alkylation with alkyl halides:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ethyl bromide | LDA, THF, -78°C → RT | 2-Ethyl-4-propyl derivative | 78% |
Suzuki-Miyaura Coupling
The pyridine ring facilitates palladium-catalyzed cross-coupling with aryl boronic acids:
| Boronic Acid | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 4-(4-Fluorophenyl)pyridin-2-yl substituted | 65% |
Oxidation Reactions
The propyl side chain undergoes oxidation to form a ketone:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂O, 60°C, 12h | 4-(2-Oxopropyl) derivative | 58% |
| MnO₂ | CHCl₃, reflux, 6h | 4-Propanoyl derivative | 63% |
Nucleophilic Substitution at Thiazole
The 2-aminothiazole moiety participates in nucleophilic displacement with alkyl halides:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 50°C | N-Methylated thiazole | 82% |
-
Implication : Methylation improves metabolic stability in pharmacokinetic studies.
Photochemical Reactions
UV irradiation (254 nm) induces dimerization via the thiazole ring:
| Conditions | Product | Yield | Analytical Method |
|---|---|---|---|
| CH₃CN, 24h | Thiazole dimer | 41% | HR-MS (m/z 689.2 [M+H]⁺) |
Comparative Reactivity Table
| Reaction Type | Typical Yield | Key Reagents | Functional Group Modified |
|---|---|---|---|
| Hydrolysis | 65–72% | HCl/NaOH | Carboxamide |
| Suzuki Coupling | 60–65% | Pd(PPh₃)₄, Ar-B(OH)₂ | Pyridine |
| Friedel-Crafts Acylation | 80–85% | AcCl, AlCl₃ | Thiazole |
| Oxidation | 55–63% | KMnO₄/MnO₂ | Propyl side chain |
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-methyl-4-propyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-5-carboxamide exhibit a range of biological activities, including:
-
Anticancer Activity :
- Similar thiazole derivatives have shown efficacy against various cancer cell lines, including breast and leukemia cells. For instance, compounds within this class have been reported to inhibit cell proliferation by modulating protein kinase activity, particularly targeting CDK4 and CDK6, which are critical in cell cycle regulation .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Evaluation
In a study examining the anticancer properties of thiazole derivatives, researchers synthesized several compounds and tested their effects on human cancer cell lines. Among these, derivatives similar to 2-methyl-4-propyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-5-carboxamide showed significant cytotoxic effects against breast cancer cells (MCF7), indicating their potential as therapeutic agents in oncology .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of thiazole derivatives against various pathogens. Results indicated that specific derivatives exhibited potent activity against both bacterial and fungal strains, suggesting that the thiazole moiety could be further explored for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-methyl-4-propyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Key Observations:
Heterocycle Position and Type :
- Replacing the thiazole-5-carboxamide in the target compound with a thiazole-4-carboxamide (entry 1) reduces activity (IC₅₀ = 13.8 μM), suggesting the 5-position is critical for binding .
- Imidazole-5-carboxamide (entry 2) shows higher activity (IC₅₀ = 35.0 μM), possibly due to enhanced hydrogen bonding with the imidazole nitrogen .
- Thiophene-2-carboxamide (entry 3) exhibits minimal activity (IC₅₀ = 0.9 μM), indicating poor compatibility with the target binding pocket .
Substituent Effects: The 2-methyl and 4-propyl groups on the thiazole ring in the target compound likely improve lipophilicity and steric interactions compared to unsubstituted analogs (e.g., entry 1) . Bulkier substituents, as in ND-11543 (entry 4), may enhance target affinity but could reduce solubility, a common trade-off in drug design .
Physicochemical Properties
Biological Activity
2-Methyl-4-propyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-5-carboxamide, with CAS number 1351683-45-8, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on mechanisms of action, efficacy against various cancer types, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₄OS₂ |
| Molecular Weight | 344.5 g/mol |
| CAS Number | 1351683-45-8 |
The compound exhibits its biological activity primarily through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle progression, and their overactivity is often associated with various cancers. By inhibiting these kinases, the compound effectively halts cell proliferation in cancerous cells.
Inhibition of CDK Activity
Research indicates that 2-methyl-4-propyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-5-carboxamide can modulate protein kinase activity, leading to reduced cell viability in several cancer cell lines. For instance, studies have shown that treatment with this compound leads to:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells by downregulating cyclin D1 and cyclin E levels.
- Apoptosis Induction : It promotes apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Mcl-1 .
Efficacy Against Cancer
Various studies have assessed the efficacy of this compound against different cancer types:
Case Studies
- Acute Myeloid Leukemia (AML) : In vitro studies using the MV4-11 cell line demonstrated significant cytotoxic effects at micromolar concentrations (IC50 values around 0.25 μM). The compound's ability to induce apoptosis was confirmed through flow cytometry assays .
- Breast Cancer : In a study involving breast cancer cell lines, treatment with this thiazole derivative resulted in a notable decrease in cell proliferation rates and increased apoptotic markers compared to control groups .
- Colorectal Cancer : The compound has shown promising results in colorectal cancer models, where it inhibited tumor growth and reduced tumor weight without significant side effects in animal models .
Research Findings
A comprehensive analysis of the biological activity reveals several key findings:
Q & A
Q. What are the recommended synthetic routes for 2-methyl-4-propyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. For example:
- Step 1 : Prepare the thiazole core using a Hantzsch thiazole synthesis, reacting thiourea derivatives with α-halo ketones (e.g., 4-propyl-2-methylthiazole-5-carbonyl chloride).
- Step 2 : Couple the thiazole-carboxylic acid intermediate with 4-(pyridin-2-yl)thiazol-2-amine via amide bond formation using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous DMF .
- Optimization : Reaction yields are sensitive to solvent polarity and temperature. For instance, using dichloromethane (DCM) at 0–5°C minimizes side reactions, while refluxing in ethanol improves crystallinity .
Q. How can structural characterization be rigorously validated for this compound?
- Methodological Answer : Employ a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Verify substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm; thiazole carbons at ~150–160 ppm) .
- HRMS : Confirm molecular weight (calculated for C₁₇H₁₇N₅OS₂: 395.08 g/mol).
- X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in analogous thiazole-carboxamide structures .
Q. What preliminary biological screening assays are suitable for evaluating this compound?
- Methodological Answer : Prioritize assays based on thiazole derivatives' known activities:
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Enzyme inhibition : Screen against kinases or proteases using fluorometric/colorimetric substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodological Answer :
- Systematic substitution : Modify the propyl group (e.g., replace with cyclopropyl or aryl groups) and pyridinyl-thiazole moiety (e.g., introduce electron-withdrawing groups like -NO₂) to assess impact on target binding .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding with kinase ATP-binding pockets .
- In vitro/in vivo correlation : Compare IC₅₀ values with pharmacokinetic parameters (e.g., LogP, plasma protein binding) to optimize bioavailability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in cytotoxicity may arise from varying MTT incubation durations (4 vs. 24 hours) .
- Solvent effects : Test DMSO vs. ethanol as solubilizing agents, as DMSO ≥1% can artifactually inhibit enzyme activity .
- Statistical validation : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound purity .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Predict binding stability in target vs. off-target proteins (e.g., EGFR vs. HER2) over 100-ns trajectories .
- QSAR models : Use descriptors like polar surface area (PSA) and molar refractivity to correlate with antimicrobial potency .
- ADMET prediction : Tools like SwissADME assess metabolic liabilities (e.g., CYP450 inhibition) early in optimization .
Q. What experimental controls are critical when evaluating this compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 2.0, 7.4, 9.0) and monitor degradation via HPLC at 24/48/72 hours .
- Light/heat sensitivity : Store aliquots at -20°C (dark) vs. room temperature with periodic LC-MS analysis .
- Plasma stability : Use pooled human plasma to assess esterase-mediated hydrolysis of the carboxamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
